![molecular formula C21H17NO B1303691 2-{4-[羟基(苯基)甲基]苯基}-2-苯乙腈 CAS No. 338791-84-7](/img/structure/B1303691.png)

2-{4-[羟基(苯基)甲基]苯基}-2-苯乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

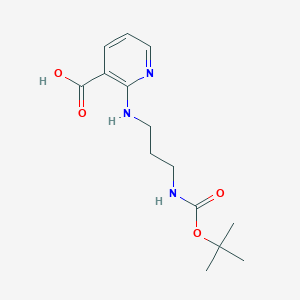

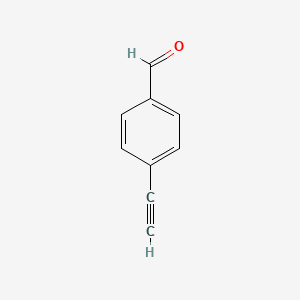

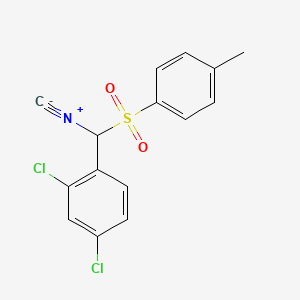

2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is a complex organic compound that features a phenylacetonitrile moiety with additional phenyl groups and a hydroxy substituent. This structure suggests potential reactivity typical of nitriles and aromatic compounds, and the presence of the hydroxy group could confer additional chemical properties.

Synthesis Analysis

The synthesis of phenylacetonitrile derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 4-(methylthio)phenylacetonitrile involves a four-step process starting from p-chlorobenzaldehyde and proceeding through intermediate compounds such as p-methyl mercaptobenzaldehyde and 4-(methylthio)benzyl alcohol before reaching the final nitrile product . Similarly, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin requires multiple steps and the use of KF/Al2O3 as a dehydrant, indicating the importance of optimizing reaction conditions for yield and efficiency . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile.

Molecular Structure Analysis

The molecular structure of phenylacetonitrile derivatives is often confirmed using spectroscopic methods such as IR spectra, 1H NMR, and elemental analysis . These techniques would be essential in characterizing 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile, ensuring the correct structure has been synthesized and identifying the presence of isomers, as seen in the synthesis of 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile .

Chemical Reactions Analysis

Phenylacetonitrile derivatives can undergo various chemical reactions. For example, solvent-free condensation reactions with aldehydes have been optimized for phenylacetonitrile, leading to products with or without group migration . Additionally, 2-hydroxy-2-methylpropiophenone, a related compound, can undergo multiple arylation reactions in the presence of a palladium catalyst, indicating the potential for complex transformations involving phenylacetonitrile derivatives . These studies suggest that 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile could also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetonitrile derivatives are influenced by their functional groups and molecular structure. For instance, the presence of a hydroxy group can affect the compound's solubility and reactivity . The synthesis of 4-phenyl-3-oxobutanenitrile and its derivatives demonstrates the versatility of nitrile compounds in forming heterocycles, which could be relevant for the reactivity of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile . The purity and yield of these compounds, as well as their physical state, are important parameters that are typically assessed during the synthesis process .

科学研究应用

抗氧化性能和结构-活性关系

羟基肉桂酸(HCAs)已被广泛研究其抗氧化性能,这对于管理与氧化应激相关的疾病具有重要意义。HCAs的结构-活性关系(SARs)表明,某些结构特征,如具有邻二羟基苯基基团(邻苯二酚基团),显著地影响其抗氧化活性。这些信息可以在设计2-{4-[羟基(苯基)甲基]苯基}-2-苯乙腈的衍生物时提供有价值的参考,通过引入这样的结构元素(Razzaghi-Asl et al., 2013)。

化学合成和生物活性

对柴酮及其衍生物的研究,这些化合物与2-{4-[羟基(苯基)甲基]苯基}-2-苯乙腈具有结构相似性,表明了广泛的生物活性。已经对具有羟基基团的天然柴酮的合成方法和生物活性进行了审查,这提示了在合成和测试2-{4-[羟基(苯基)甲基]苯基}-2-苯乙腈的衍生物以获得类似活性方面的潜在研究方向(Zhai et al., 2022)。

在杂环化合物合成中的应用

分子4-(二氰甲亚基)-3-甲基-1-苯基-2-吡唑烯-5-酮及其衍生物已被强调其作为各种杂环化合物合成中的构建块的用途。这突显了2-{4-[羟基(苯基)甲基]苯基}-2-苯乙腈作为合成具有多样生物和化学性质的新型杂环结构的前体或中间体的潜力(Gomaa & Ali, 2020)。

安全和危害

属性

IUPAC Name |

2-[4-[hydroxy(phenyl)methyl]phenyl]-2-phenylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20-21,23H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIWDAPCEDFZST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377315 |

Source

|

| Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |

CAS RN |

338791-84-7 |

Source

|

| Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)